PNB-001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PNB-001 is an orally active selective ligand and antagonist of the cholecystokinin receptor type 2 (CCK2). It has shown significant anti-inflammatory and analgesic activities. This compound has been studied for its potential therapeutic applications in various conditions, including inflammatory bowel disease, inflammatory pain, and small cell lung cancer .
Preparation Methods
PNB-001, chemically known as 4-chloro-5-hydroxy-2-(1-phenylethyl)-5-phenyl-1,5-dihydro-pyrrol-2-one, is synthesized through a series of steps starting from furfural. The synthetic route involves three main steps:
Aldol Condensation: Furfural undergoes aldol condensation with an appropriate aryl ketone to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the pyrrolone ring.
Chlorination and Hydroxylation: The final steps involve chlorination and hydroxylation to yield this compound
Chemical Reactions Analysis
PNB-001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the chloro and hydroxyl groups, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: PNB-001 serves as a model compound for studying the interactions of CCK2 antagonists with their receptors.
Biology: It is used to investigate the role of CCK2 receptors in various biological processes, including gastrointestinal motility and pancreatic secretion.
Medicine: this compound has shown promise in treating conditions like inflammatory bowel disease, inflammatory pain, and small cell lung cancer.
Industry: This compound is used in the development of new pharmaceuticals targeting CCK2 receptors
Mechanism of Action
PNB-001 exerts its effects by selectively binding to and antagonizing the CCK2 receptor. This receptor is involved in various physiological processes, including the release of gastric acid and pancreatic enzymes, as well as gastrointestinal motility. By blocking the CCK2 receptor, this compound inhibits the actions of cholecystokinin and gastrin, leading to reduced inflammation and pain .
Comparison with Similar Compounds
PNB-001 is unique due to its high selectivity and potency as a CCK2 antagonist. Similar compounds include:
L-365,260: Another CCK2 antagonist, but this compound has been shown to be ten times more potent.
Tramadol: An analgesic used for comparison in pain models, but this compound has demonstrated comparable or superior efficacy in certain models
This compound stands out due to its combination of anti-inflammatory and analgesic properties, making it a promising candidate for further development in various therapeutic areas.
Properties
IUPAC Name |
4-chloro-5-hydroxy-5-phenyl-1-(2-phenylethyl)pyrrol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c19-16-13-17(21)20(12-11-14-7-3-1-4-8-14)18(16,22)15-9-5-2-6-10-15/h1-10,13,22H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVXKGRKAPTSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C=C(C2(C3=CC=CC=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.